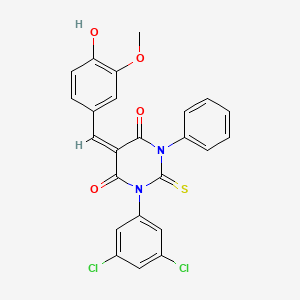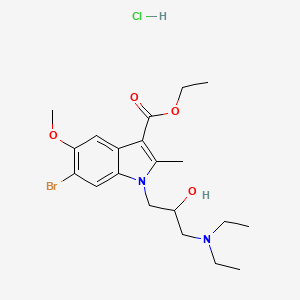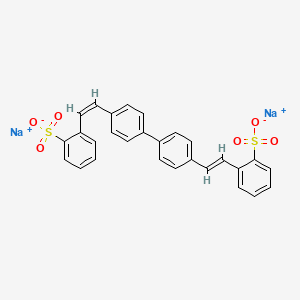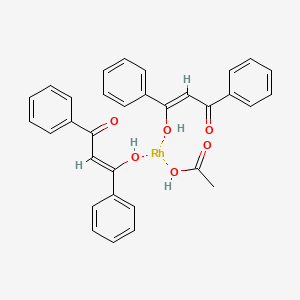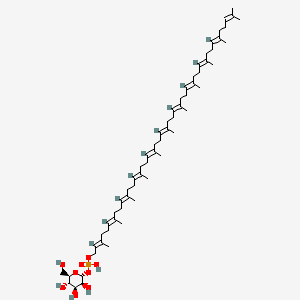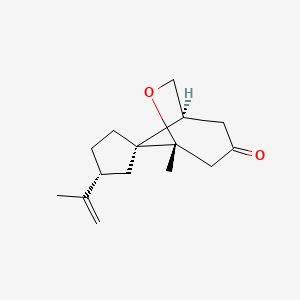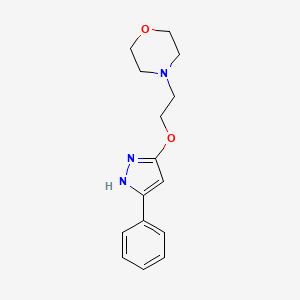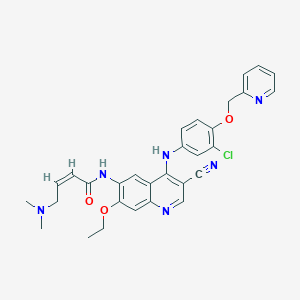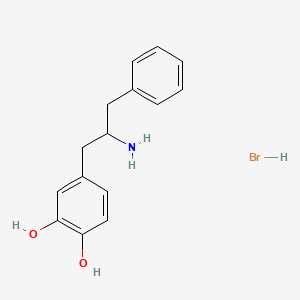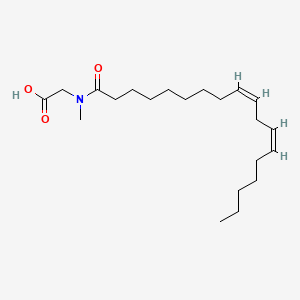
Linoleoyl sarcosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleoyl sarcosine is a compound with the molecular formula C21H37NO3. It is an N-acylamino acid derivative, specifically an N-methyl-N-(9Z,12Z)-9,12-octadecadienoyl glycine. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as emulsifiers and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleoyl sarcosine can be synthesized through several methods. One common method involves the reaction of linoleic acid with N-methylglycine (sarcosine) in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 170°C) for several hours, resulting in the formation of this compound with the elimination of water .
Another method involves the use of methyl linoleate and sodium N-methylglycinate. This reaction can be conducted at a lower temperature (around 120°C) and shorter reaction times (approximately 3.5 hours). The addition of sodium methoxide in methanol as a catalyst enhances the reaction efficiency, yielding this compound in high purity .
Industrial Production Methods
Industrial production of this compound often employs the Schotten-Baumann reaction, where linoleoyl chloride (derived from linoleic acid and phosphorus trichloride) is added to an aqueous solution of N-methylglycine at a controlled pH of 10. This method, however, is less favored due to the high cost of carboxylic acid chlorides and the need for proper disposal of byproducts .
Chemical Reactions Analysis
Types of Reactions
Linoleoyl sarcosine undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleoyl group can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
Linoleoyl sarcosine has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various formulations.
Biology: Studied for its role in cell membrane dynamics and interactions.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in personal care products, such as skin cleansers, due to its mild surfactant properties.
Mechanism of Action
Linoleoyl sarcosine exerts its effects primarily through its amphiphilic nature. The hydrophilic sarcosine head group interacts with water, while the lipophilic linoleoyl tail interacts with lipids. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Oleoyl sarcosine: Similar structure but with a monounsaturated oleoyl group instead of the polyunsaturated linoleoyl group.
Stearoyl sarcosine: Contains a saturated stearoyl group.
Palmitoyl sarcosine: Contains a saturated palmitoyl group.
Uniqueness
Linoleoyl sarcosine is unique due to its polyunsaturated linoleoyl group, which imparts distinct chemical and physical properties. The presence of multiple double bonds enhances its reactivity and ability to interact with other molecules, making it more versatile in various applications compared to its saturated or monounsaturated counterparts .
Properties
CAS No. |
26408-39-9 |
|---|---|
Molecular Formula |
C21H37NO3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[methyl-[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C21H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h7-8,10-11H,3-6,9,12-19H2,1-2H3,(H,24,25)/b8-7-,11-10- |
InChI Key |
JWHARDIWYCXHAN-NQLNTKRDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


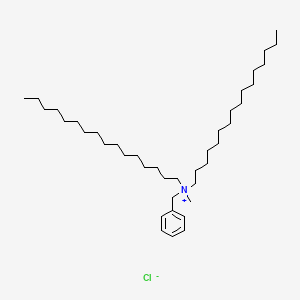
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
